molecular formula C19H31BrO6 B8096290 Benzyl-PEG6-bromide

Benzyl-PEG6-bromide

Cat. No.: B8096290
M. Wt: 435.3 g/mol
InChI Key: UHESJGULKUNTKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-PEG6-bromide can be synthesized through a multi-step process involving the reaction of benzyl alcohol with polyethylene glycol (PEG) and subsequent bromination. The general synthetic route involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG6-bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: The major products are the corresponding substituted PEG derivatives.

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol.

Mechanism of Action

The primary mechanism of action of Benzyl-PEG6-bromide involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Uniqueness: Benzyl-PEG6-bromide is unique due to its specific chain length and functional groups, which provide optimal flexibility and reactivity for bioconjugation and PROTAC synthesis. The benzyl group offers additional hydrophobic interactions, enhancing the binding affinity and specificity of the resulting conjugates .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BrO6/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5H,6-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHESJGULKUNTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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